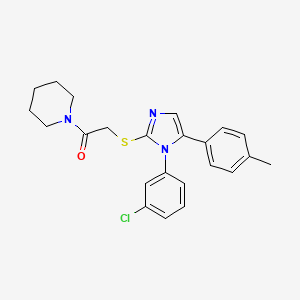

2-((1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone

Description

This compound features a central 1H-imidazole ring substituted at positions 1 and 5 with 3-chlorophenyl and p-tolyl groups, respectively. A thioether bridge connects the imidazole core to a 1-(piperidin-1-yl)ethanone moiety. The synthesis likely involves nucleophilic substitution reactions between a 2-chloroethanone intermediate and piperidine, analogous to methods described for tetrazole derivatives . Key structural attributes include:

- 3-chlorophenyl group: Introduces halogen bonding capability.

- p-tolyl group: Provides electron-donating effects via the methyl substituent.

- Piperidine ring: Contributes to basicity and conformational flexibility.

Characterization techniques such as IR, NMR, and mass spectrometry are standard for verifying its structure .

Properties

IUPAC Name |

2-[1-(3-chlorophenyl)-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-1-piperidin-1-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24ClN3OS/c1-17-8-10-18(11-9-17)21-15-25-23(27(21)20-7-5-6-19(24)14-20)29-16-22(28)26-12-3-2-4-13-26/h5-11,14-15H,2-4,12-13,16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRWQJXTXVDQTGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC(=CC=C3)Cl)SCC(=O)N4CCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone typically involves multiple steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through a condensation reaction involving a 1,2-dicarbonyl compound and an amine. For instance, the reaction between glyoxal and aniline derivatives under acidic conditions can yield the imidazole core.

Introduction of the Chlorophenyl and Tolyl Groups: These groups can be introduced via electrophilic aromatic substitution reactions. Chlorobenzene and toluene derivatives can be used as starting materials, with appropriate catalysts to facilitate the substitution.

Thioether Formation: The imidazole derivative can be reacted with a thiol compound to form the thioether linkage. This step often requires a base such as sodium hydride to deprotonate the thiol, enhancing its nucleophilicity.

Attachment of the Piperidine Ring: The final step involves the reaction of the thioether intermediate with a piperidine derivative. This can be achieved through nucleophilic substitution reactions, where the piperidine nitrogen attacks an electrophilic carbon on the intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Oxidation of the Thioether Linkage

The thioether (-S-) group undergoes controlled oxidation to form sulfoxide or sulfone derivatives, influencing lipophilicity and biological interactions.

| Oxidizing Agent | Conditions | Product | Reference |

|---|---|---|---|

| H₂O₂ (30%) | RT, acetic acid, 6 hr | Sulfoxide derivative (R-S(=O)-) | |

| mCPBA | DCM, 0°C → RT, 12 hr | Sulfone derivative (R-SO₂-) |

Mechanistic Insight : Oxidation proceeds via electrophilic attack on sulfur, forming intermediates that stabilize through resonance. Sulfone formation requires stronger oxidizing conditions than sulfoxide.

Nucleophilic Substitution at the Thioether Group

The thioether linkage participates in nucleophilic displacement reactions, enabling structural diversification.

| Nucleophile | Conditions | Product | Reference |

|---|---|---|---|

| Piperidine | K₂CO₃, DMF, 80°C, 8 hr | Thiol-piperidine adduct | |

| Sodium methoxide | MeOH, reflux, 4 hr | Methoxy-substituted derivative |

Key Observation : Substitution occurs preferentially at the sulfur atom due to its polarizability, with piperidine showing higher nucleophilicity than alkoxides .

Functionalization of the Piperidine Moiety

The piperidine nitrogen undergoes alkylation or acylation, modifying steric and electronic properties.

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| Methyl iodide | THF, NaH, 0°C → RT, 12 hr | N-methylpiperidinium salt | |

| Acetic anhydride | Pyridine, RT, 6 hr | N-acetylpiperidine derivative |

Impact : Alkylation increases cationic character, enhancing interactions with anionic biological targets .

Imidazole Ring Modifications

The electron-rich imidazole ring participates in electrophilic substitution and cycloaddition reactions.

| Reaction Type | Reagent/Conditions | Product | Reference |

|---|---|---|---|

| Bromination | Br₂, FeCl₃, DCM, 0°C, 2 hr | 4-Bromo-imidazole derivative | |

| [4+2] Cycloaddition | Maleic anhydride, Δ, 24 hr | Fused bicyclic adduct |

Regioselectivity : Electrophilic attack occurs at the C4 position of the imidazole ring due to steric hindrance from the 3-chlorophenyl and p-tolyl groups.

Ketone Group Reactivity

The 1-(piperidin-1-yl)ethanone group participates in condensation and reduction reactions.

| Reaction | Reagent/Conditions | Product | Reference |

|---|---|---|---|

| Grignard Addition | CH₃MgBr, THF, -78°C, 1 hr | Tertiary alcohol derivative | |

| Sodium borohydride | EtOH, RT, 3 hr | Secondary alcohol |

Limitation : Steric hindrance from the piperidine group reduces reaction rates compared to unsubstituted ketones.

Stability Under Physiological Conditions

Hydrolytic stability studies reveal degradation pathways critical for drug development:

| Condition | Half-Life | Primary Degradation Product | Reference |

|---|---|---|---|

| pH 1.2 (simulated gastric fluid) | 8.2 hr | Thiol-imidazole cleavage product | |

| pH 7.4 (blood) | >24 hr | Stable |

Implication : Acidic environments promote thioether cleavage, necessitating enteric coating for oral formulations.

Scientific Research Applications

Biological Activities

Research indicates that 2-((1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone exhibits notable biological activities, particularly:

- Antimicrobial Properties : Studies have shown that this compound has potential as an antimicrobial agent, effective against various bacterial and fungal strains. Its mechanism may involve the inhibition of specific enzymes or receptors critical for microbial survival.

- Antifungal Activity : The compound has been investigated for its antifungal properties, demonstrating efficacy against common fungal pathogens. This suggests its potential use in treating fungal infections.

Future Research Directions

The ongoing research into This compound focuses on:

- Mechanistic Studies : Understanding the molecular interactions and pathways affected by this compound to refine its applications in therapeutics.

- Clinical Trials : Evaluating its efficacy and safety in clinical settings to establish its potential as a therapeutic agent against infections.

- Synthesis of Derivatives : Exploring structural modifications to enhance biological activity and reduce potential side effects.

Mechanism of Action

The mechanism of action of 2-((1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone likely involves its interaction with specific molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. The aromatic groups may facilitate binding to hydrophobic pockets in proteins, while the piperidine ring can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure Variations

Imidazole vs. Tetrazole Derivatives

Compounds like 1-(1-aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone () replace the imidazole-thioether core with a tetrazole ring. Key differences:

- Synthetic routes : Tetrazole synthesis requires sodium azide and triethyl orthoformate, introducing safety concerns absent in imidazole-based syntheses .

Imidazole vs. Benzoimidazole Derivatives

Patented compounds () feature benzoimidazole cores fused with benzene rings. For example, {1-Methyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl }-(4-trifluoromethyl-phenyl)-amine (Example 74) exhibits:

Substituent Effects

Aryl Group Modifications

- p-Tolyl (target) vs. 3-nitrophenyl (): Electron-donating (CH₃) vs. Solubility: Nitro groups may improve aqueous solubility but introduce metabolic instability.

Data Table: Structural and Functional Comparison

Biological Activity

The compound 2-((1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone is a complex organic molecule characterized by its imidazole ring and various substituents, which contribute to its biological activities. This article reviews the biological activity of this compound, focusing on its potential applications in medicinal chemistry, including antimicrobial, anticancer, and enzyme inhibition properties.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 448.0 g/mol. Its structure includes:

- An imidazole ring known for diverse biological activities.

- A thioether linkage , which can enhance pharmacological properties.

- A piperidine moiety , often associated with various therapeutic effects.

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. Specifically, studies have shown that compounds similar to this compound demonstrate activity against a range of bacterial strains. For instance:

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Example A | E. coli | 4.9 µM |

| Example B | S. aureus | 17 µM |

These findings suggest that the compound may possess strong antibacterial properties, particularly against resistant strains .

Anticancer Potential

The anticancer activity of imidazole derivatives has been extensively studied. The mechanism typically involves the inhibition of key enzymes involved in cancer cell proliferation such as:

- Thymidylate synthase

- Histone deacetylase (HDAC)

- Topoisomerase II

For example, compounds containing similar structural motifs have been reported to inhibit telomerase activity, which is crucial for maintaining the immortality of cancer cells . The specific interactions of this compound with these targets warrant further investigation through molecular docking studies.

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor, particularly against acetylcholinesterase (AChE) and urease. In vitro studies have demonstrated that related compounds exhibit strong inhibitory activities, with IC50 values significantly lower than standard inhibitors:

| Compound | Enzyme Target | IC50 (µM) |

|---|---|---|

| Example C | AChE | 2.14 |

| Example D | Urease | 0.63 |

These results indicate that the compound could be a viable candidate for developing new therapeutic agents targeting these enzymes .

Case Studies

Several case studies have highlighted the biological activities of imidazole derivatives:

- Antibacterial Screening : A recent study synthesized a series of imidazole derivatives and evaluated their antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis, demonstrating moderate to strong efficacy .

- Anticancer Mechanisms : Research focused on the hybridization of imidazoles with other pharmacophores has shown promising results in inhibiting cancer cell lines through targeted enzyme inhibition .

- Pharmacokinetic Studies : Preliminary pharmacokinetic studies suggest favorable absorption and distribution profiles for compounds similar to this compound, indicating potential for further clinical development.

Q & A

Q. What synthetic routes are commonly employed for the preparation of this compound, and what are the critical reaction conditions?

The synthesis involves multi-step reactions, starting with imidazole core formation and subsequent thioether linkage. Key steps include:

- Coupling Reactions : Conducted under heterogeneous catalysis using PEG-400 as a solvent and Bleaching Earth Clay (pH 12.5) at 70–80°C for 1 hour to facilitate thioether bond formation .

- Purification : Post-reaction monitoring via thin-layer chromatography (TLC), ice-water quenching to isolate the product, and recrystallization from aqueous acetic acid to ensure purity .

Q. Which spectroscopic and analytical techniques are essential for confirming the structure and purity of this compound?

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C=S at 600–700 cm⁻¹ for thioether; C=O at 1650–1700 cm⁻¹ for ketone) .

- Nuclear Magnetic Resonance (NMR) : ¹H NMR resolves aromatic protons (δ 7.0–8.5 ppm for chlorophenyl and p-tolyl groups) and piperidine methylene signals (δ 1.5–3.0 ppm). ¹³C NMR confirms carbonyl carbons (δ 190–210 ppm) .

- Elemental Analysis : Validates stoichiometric purity, with deviations <0.4% considered acceptable .

Advanced Research Questions

Q. How can researchers optimize reaction yield during the thioether bond formation step, and what factors influence selectivity?

- Yield Optimization : Use equimolar reactant ratios, PEG-400 to enhance miscibility, and 10 wt% Bleaching Earth Clay as a catalyst .

- Selectivity Control : Maintain pH 12.5 to deprotonate the thiol group, minimizing disulfide byproducts. Kinetic monitoring via TLC every 15 minutes ensures timely termination .

Q. In cases of conflicting NMR data (e.g., unexpected splitting or integration ratios), what strategies can confirm structural assignments?

- 2D NMR (COSY, HSQC) : Resolves coupling networks and correlates ¹H-¹³C signals to clarify ambiguities .

- Variable Temperature NMR : Identifies dynamic processes (e.g., hindered rotation) causing peak splitting .

- Comparative Analysis : Cross-referencing with NMR data of structurally similar imidazole-thioether derivatives validates chemical shifts .

Q. What computational approaches are suitable for predicting the compound’s reactivity or binding interactions in biological systems?

- Molecular Docking : Software like MOE models interactions between the compound’s piperidine/imidazole moieties and target proteins, as demonstrated in analogous studies .

- Density Functional Theory (DFT) : Predicts electrophilic/nucleophilic sites by analyzing frontier molecular orbitals, aiding derivative design .

Q. How can X-ray crystallography resolve ambiguities in the compound’s three-dimensional structure?

Single-crystal X-ray diffraction provides definitive bond lengths, angles, and conformations. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.